1-(4-fluorophenyl)-7-methyl-5,5-bis(trifluoromethyl)-5,8-dihydropyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione
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Overview
Description
1-(4-fluorophenyl)-7-methyl-5,5-bis(trifluoromethyl)-5,8-dihydropyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione is a complex organic compound that belongs to the class of pyrimidine derivatives. Pyrimidine derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications .
Preparation Methods
The synthesis of 1-(4-fluorophenyl)-7-methyl-5,5-bis(trifluoromethyl)-5,8-dihydropyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione involves several steps. One common method includes the reaction of 4-fluoroaniline with methyl acetoacetate to form an intermediate, which is then cyclized with trifluoroacetic anhydride to yield the desired compound . The reaction conditions typically involve the use of organic solvents such as dichloromethane and catalysts like triethylamine. Industrial production methods may involve similar synthetic routes but on a larger scale with optimized reaction conditions to ensure high yield and purity .
Chemical Reactions Analysis
1-(4-fluorophenyl)-7-methyl-5,5-bis(trifluoromethyl)-5,8-dihydropyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione undergoes various chemical reactions, including:
Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperatures. The major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
1-(4-fluorophenyl)-7-methyl-5,5-bis(trifluoromethyl)-5,8-dihydropyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione has several scientific research applications, including:
Mechanism of Action
The mechanism of action of 1-(4-fluorophenyl)-7-methyl-5,5-bis(trifluoromethyl)-5,8-dihydropyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione involves its interaction with specific molecular targets and pathways. The compound has been shown to inhibit the NF-kB inflammatory pathway and reduce the expression of endoplasmic reticulum chaperone BIP and apoptosis marker cleaved caspase-3 in neuronal cells . This suggests that the compound exerts its effects through the inhibition of ER stress and apoptosis, making it a potential neuroprotective and anti-inflammatory agent .
Comparison with Similar Compounds
1-(4-fluorophenyl)-7-methyl-5,5-bis(trifluoromethyl)-5,8-dihydropyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione can be compared with other pyrimidine derivatives such as:
Pyrazolo[3,4-d]pyrimidine: Known for its CDK2 inhibitory activity and potential anticancer properties.
Triazolo[1,5-c]pyrimidine: Exhibits significant anti-inflammatory and neuroprotective activities.
Imidazole-containing pyrimidines: These compounds have shown good antimicrobial potential and are used in the development of new drugs.
The uniqueness of this compound lies in its specific chemical structure, which imparts distinct biological activities and potential therapeutic applications .
Properties
Molecular Formula |
C15H9F7N4O2 |
---|---|
Molecular Weight |
410.25 g/mol |
IUPAC Name |
1-(4-fluorophenyl)-7-methyl-5,5-bis(trifluoromethyl)-8H-pyrimido[4,5-d]pyrimidine-2,4-dione |
InChI |
InChI=1S/C15H9F7N4O2/c1-6-23-10-9(13(25-6,14(17,18)19)15(20,21)22)11(27)24-12(28)26(10)8-4-2-7(16)3-5-8/h2-5H,1H3,(H,23,25)(H,24,27,28) |
InChI Key |
XIXIDRDSTJZUMD-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC(C2=C(N1)N(C(=O)NC2=O)C3=CC=C(C=C3)F)(C(F)(F)F)C(F)(F)F |
Origin of Product |
United States |
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